
6-bromo-3-(4-tert-butylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one
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Overview
Description
6-bromo-3-(4-tert-butylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(4-tert-butylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a chromenone derivative, followed by sulfonylation with 4-tert-butylbenzenesulfonyl chloride. The final step includes the methoxylation of the chromenone core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(4-tert-butylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Pd/C with hydrogen gas or lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-hydroxy-3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one.
Reduction: Formation of 3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one.
Substitution: Formation of 6-azido-3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one or 6-thio-3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one.
Scientific Research Applications
6-bromo-3-(4-tert-butylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-3-(4-tert-butylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfonyl group may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-6-[(4-tert-butylphenyl)sulfonyl]-2H-chromen-2-one
- 4-bromo-2,6-di-tert-butylphenol
- methyl 4-bromo-6-(tert-butyl)picolinate
Uniqueness
6-bromo-3-(4-tert-butylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one is unique due to the presence of the methoxy group at the 8-position, which may influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
6-bromo-3-(4-tert-butylphenyl)sulfonyl-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrO5S/c1-20(2,3)13-5-7-15(8-6-13)27(23,24)17-10-12-9-14(21)11-16(25-4)18(12)26-19(17)22/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBNHGIHBVIWJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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